

Maniwamycin E: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Maniwamycin E

Cat. No.: B15564589

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Abstract

Maniwamycin E is a natural product isolated from *Streptomyces* species that has garnered interest for its notable biological activities. This technical guide provides a consolidated overview of the available scientific data on **Maniwamycin E**, including its chemical properties, and known biological effects. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential of **Maniwamycin E** as a therapeutic agent.

Chemical and Physical Properties

Maniwamycin E is an azoxy compound with the molecular formula $C_{10}H_{20}N_2O_2$.^{[1][2]} While a specific Chemical Abstracts Service (CAS) number for **Maniwamycin E** is not readily available in public databases, its congener, Maniwamycin B, has been assigned the CAS number 122547-71-1.^[3]

Property	Value	Source
Molecular Formula	C10H20N2O2	[1] [2]
Molecular Weight	200.28 g/mol	[2]
Appearance	Typically exists as a solid at room temperature	[1]
Canonical SMILES	<chem>CCCC/C=C/--INVALID-LINK--=N/--INVALID-LINK--C">C@@HC</chem>	[2]

Biological Activity

Maniwamycin E has demonstrated significant in vitro activity in two key areas: antiviral and quorum sensing inhibition. To date, there is no publicly available information on any antineoplastic activity of **Maniwamycin E**.

Antiviral Activity

Maniwamycin E has shown inhibitory effects against influenza and coronaviruses. Specifically, it has been reported to inhibit the influenza A virus subtype H1N1 and the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[\[1\]](#)

Virus	Cell Line	IC50 (μM)	Cytotoxicity	Source
Influenza A (H1N1)	MDCK	63.2	Non-cytotoxic at inhibitory concentrations	[1]
SARS-CoV-2	293TA	9.7	Non-cytotoxic at inhibitory concentrations	[1]
SARS-CoV-2	VeroE6T	Not specified	Non-cytotoxic at inhibitory concentrations	[1]

Quorum Sensing Inhibition

Maniwamycin E is also a known inhibitor of quorum sensing. It has been shown to inhibit violacein synthesis in *Chromobacterium violaceum* CV026, a common reporter strain for quorum sensing inhibition.[4] The inhibition of quorum sensing is a promising strategy for combating bacterial virulence and biofilm formation.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of **Maniwamycin E** are not extensively detailed in the available literature. However, based on standard methodologies in the fields of virology and microbiology, the following general protocols can be outlined.

General Antiviral Assay Protocol (Conceptual)

A common method to determine the antiviral activity of a compound is the cytopathic effect (CPE) inhibition assay or a plaque reduction assay.

Objective: To determine the concentration of **Maniwamycin E** required to inhibit virus-induced cell death or plaque formation by 50% (IC50).

Materials:

- Host cell line permissive to the virus (e.g., MDCK for influenza, VeroE6 for SARS-CoV-2)
- Virus stock of known titer
- **Maniwamycin E**
- Cell culture medium and supplements
- Microplates (96-well for CPE, 6- or 12-well for plaque assay)
- Staining solution (e.g., crystal violet for CPE, neutral red for plaque assay)

General Procedure (CPE Inhibition Assay):

- Seed host cells in 96-well plates and incubate until a confluent monolayer is formed.

- Prepare serial dilutions of **Maniwamycin E** in cell culture medium.
- Remove the growth medium from the cells and add the diluted **Maniwamycin E**.
- Infect the cells with a predetermined amount of virus. Include uninfected and untreated virus-infected controls.
- Incubate the plates for a period sufficient to allow for the development of viral CPE (typically 2-5 days).
- After incubation, fix the cells and stain with a solution like crystal violet.
- Quantify the cell viability, for example, by measuring the absorbance of the eluted stain.
- Calculate the IC50 value by plotting the percentage of CPE inhibition against the log of the **Maniwamycin E** concentration.

General Quorum Sensing Inhibition Assay Protocol (Conceptual)

The anti-quorum sensing activity of **Maniwamycin E** is typically assessed using a reporter strain such as *Chromobacterium violaceum*.

Objective: To determine the ability of **Maniwamycin E** to inhibit the production of the purple pigment violacein, which is regulated by quorum sensing.

Materials:

- *Chromobacterium violaceum* CV026
- Luria-Bertani (LB) agar or broth
- **Maniwamycin E**
- N-acyl-homoserine lactone (AHL), if the reporter strain requires an exogenous signal
- Petri dishes or microplates

General Procedure (Agar Diffusion Assay):

- Prepare LB agar plates and allow them to solidify.
- Inoculate the molten LB agar with an overnight culture of *C. violaceum* CV026 (and AHL if necessary) and pour the mixture into the petri dishes.
- Once the agar has solidified, create wells in the agar.
- Add different concentrations of **Maniwamycin E** to the wells.
- Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours.
- Observe the plates for zones of colorless bacterial growth around the wells, indicating the inhibition of violacein production. The diameter of these zones can be measured to quantify the inhibitory activity.

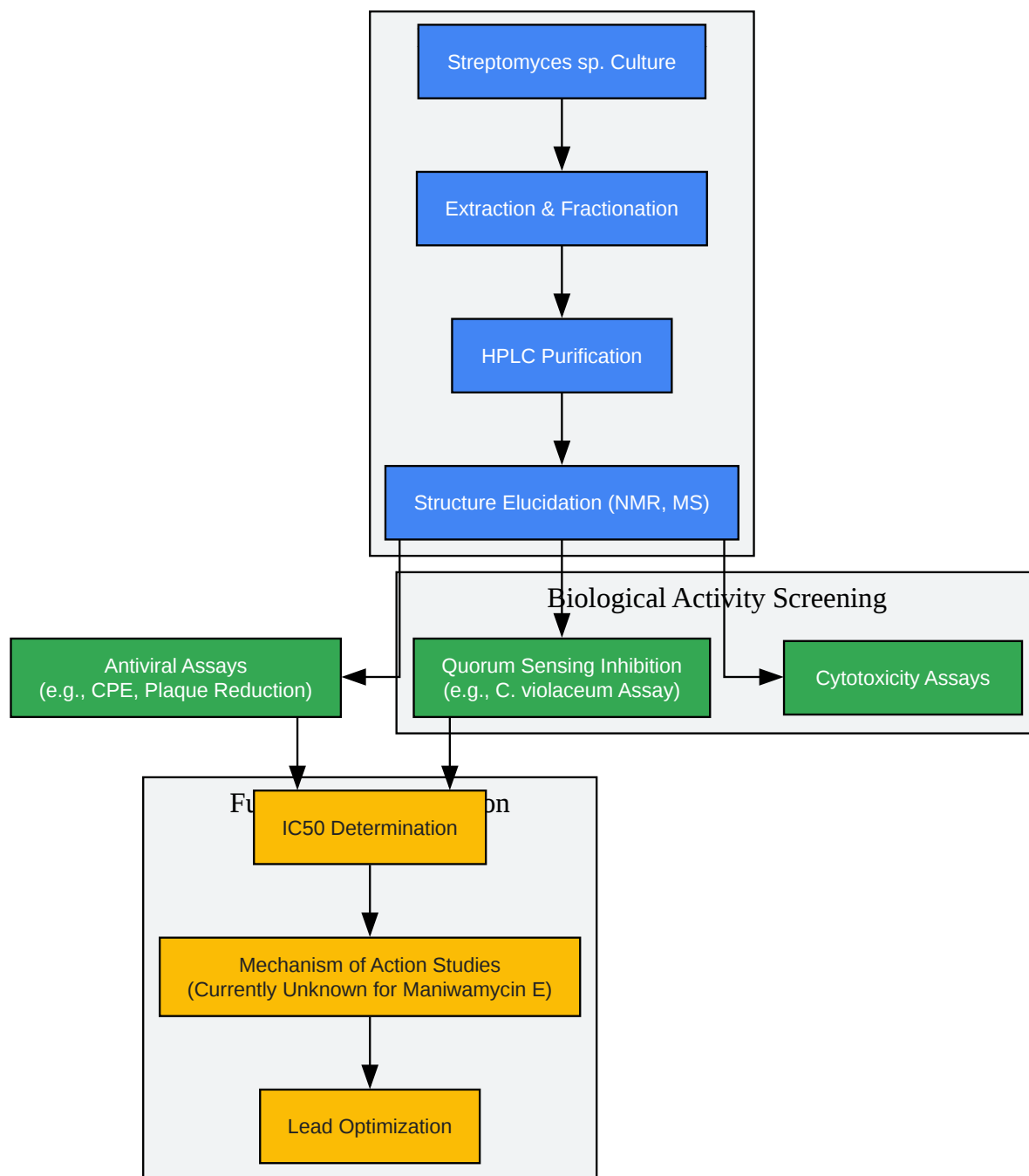
Mechanism of Action and Signaling Pathways

The precise mechanism of action for **Maniwamycin E**'s antiviral and quorum sensing inhibitory activities has not been elucidated in the currently available scientific literature. Consequently, there is no information regarding specific signaling pathways that are modulated by this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the discovery and initial characterization of a novel natural product like **Maniwamycin E**.

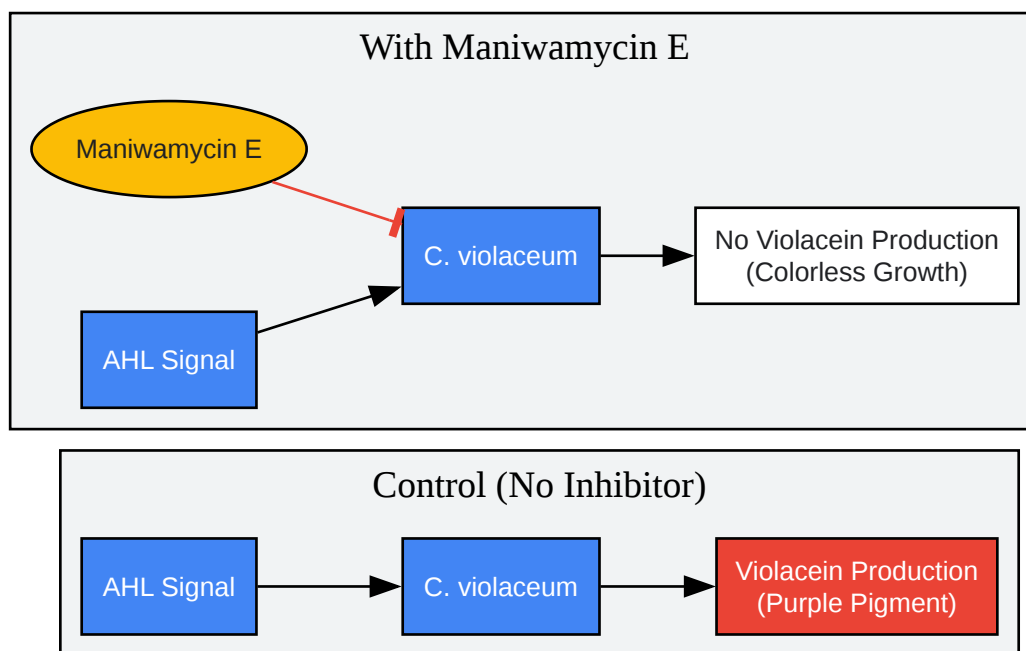


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Caption: General workflow for natural product discovery and characterization.

Conceptual Quorum Sensing Inhibition

This diagram illustrates the conceptual basis of the *Chromobacterium violaceum* assay for identifying quorum sensing inhibitors.



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Caption: Conceptual diagram of quorum sensing inhibition in *C. violaceum*.

Future Directions

The promising antiviral and quorum sensing inhibitory activities of **Maniwamycin E** warrant further investigation. Key areas for future research include:

- **Total Synthesis:** Development of a synthetic route to **Maniwamycin E** would enable the production of larger quantities for in-depth studies and the generation of analogues for structure-activity relationship (SAR) studies.
- **Mechanism of Action:** Elucidating the molecular targets and signaling pathways affected by **Maniwamycin E** is crucial for understanding its biological effects and for rational drug design.

- **In Vivo Efficacy:** Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of **Maniwamycin E**.
- **Spectrum of Activity:** Further screening against a broader range of viruses and bacteria would help to define the full therapeutic potential of this natural product.

Conclusion

Maniwamycin E is a bioactive natural product with demonstrated potential as an antiviral and an inhibitor of bacterial quorum sensing. While current knowledge is limited, the existing data provides a strong rationale for continued research and development. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic applications of **Maniwamycin E**.

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